This compound is classified as an amine due to the presence of the amine functional group (-NH2). Its molecular formula is , and it has a molecular weight of approximately 187.62 g/mol. The compound's CAS number is 1381928-19-3, which is used for chemical identification in databases.
The synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine typically involves several key steps:
The molecular structure of 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine can be described as follows:
This arrangement contributes to its unique chemical properties and potential biological interactions. The stereochemistry may also influence its reactivity and interaction with biological targets .
The compound's structural formula can be represented using SMILES notation as C1=CC2=C(C=C1C(=C2)Cl)C(C=C)F
, highlighting its complex ring structure.
7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine can participate in various chemical reactions:
The mechanism of action for 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine primarily involves its interaction with biological targets such as enzymes and receptors. While specific mechanisms may vary based on application:
The physical and chemical properties of 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 187.62 g/mol |
Appearance | Typically a solid |
Solubility | Soluble in organic solvents |
Melting Point | Specific data not available |
Boiling Point | Specific data not available |
These properties influence its behavior in various chemical reactions and applications .
7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific applications:
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.: 9002-84-0
CAS No.: